molecular formula C32H27NO B8090722 (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde

(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde

Cat. No.: B8090722
M. Wt: 441.6 g/mol
InChI Key: SYQNONGZPWUKAF-IZEXYCQBSA-N
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Description

(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde is a useful research compound. Its molecular formula is C32H27NO and its molecular weight is 441.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde is a complex indole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure typical of indole derivatives, which contributes to its biological properties. The presence of a carbaldehyde group enhances its reactivity and potential interactions with biological targets.

Key Functional Groups

  • Indole Ring : Imparts various biological activities.
  • Carbaldehyde Group : Increases reactivity towards nucleophiles.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has shown that certain indole derivatives can inhibit the proliferation of various cancer cell lines. A study highlighted that specific derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as SMMC-7721 and HaCaT .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound ASMMC-77215.0
Compound BHaCaT10.0
Compound CT cells15.0

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. Compounds with similar structures have shown promising results in scavenging free radicals.

Table 2: Antioxidant Activity Comparison

SampleConcentration (μM)Antioxidant Rate (%)
Trolox2594.8 ± 0.0
Compound X5012.9 ± 2.4

The mechanisms by which indole derivatives exert their biological effects include:

  • Apoptosis Induction : Indole compounds can trigger apoptosis in cancer cells through various pathways including the activation of caspases.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases, thereby preventing cell division.

Case Studies

  • Study on Antiviral Activity : An indole derivative was evaluated for its antiviral properties against Hepatitis C virus (HCV). The compound exhibited significant reduction in viral load in vitro .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

(3aS,8bS)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27NO/c34-22-24-16-19-32-30(21-24)28-12-7-13-31(28)33(32)27-17-14-23(15-18-27)20-29(25-8-3-1-4-9-25)26-10-5-2-6-11-26/h1-6,8-11,14-22,28,31H,7,12-13H2/t28-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQNONGZPWUKAF-IZEXYCQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)C=O)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)N(C3=C2C=C(C=C3)C=O)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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